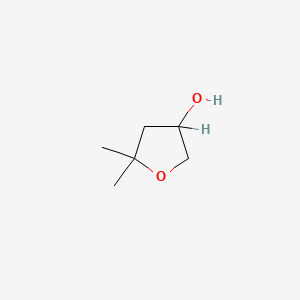

3-Furanol, tetrahydro-5,5-dimethyl-

Overview

Description

3-Furanol, tetrahydro-5,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclic ether and is commonly known as 2,5-dimethyltetrahydrofuran. It has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol .

Molecular Structure Analysis

The molecular structure of 3-Furanol, tetrahydro-5,5-dimethyl- consists of a cyclic ether, also known as an oxolane ring . The molecular formula is C6H12O2 , and the molecular weight is 116.16 g/mol .Scientific Research Applications

Application in Epoxy Resins Synthesis

- Scientific Field: Material Science and Chemistry .

- Summary of the Application: Furan derivatives, including “3-Furanol, tetrahydro-5,5-dimethyl-”, are used in the synthesis of epoxy resins . Epoxy resins are widely used in many applications including coatings, composites, electronic devices, and as thermosets in aerospace industries .

- Methods of Application: The preparation of epoxy resins from furan derivatives involves several processes such as reductive amination, etherification, esterification, and carbonatation . The influence of the substituents on furan moieties (O, CO, CH 2 ) and the spacer between these groups have also been evaluated .

- Results or Outcomes: The resulting resins synthesized from furan derivatives have been found to have attractive properties, making them suitable for a wide range of industrial applications .

Application in Flavor Compounds Synthesis

- Scientific Field: Food Science and Biochemistry .

- Summary of the Application: Certain furan derivatives, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), are important aroma chemicals and are considered key flavor compounds in many fruits .

- Methods of Application: In fruits, 2,5-dimethyl-3(2H)-furanones are synthesized by a series of enzymatic steps . HDMF is also a product of the Maillard reaction, a complex series of chemical reactions between an amino acid and a reducing sugar .

- Results or Outcomes: Due to their attractive sensory properties, these furan derivatives are highly appreciated by the food industry .

Application in Chiral Catalysts & Ligands

- Scientific Field: Organic Chemistry .

- Summary of the Application: (S)- (+)-3-Hydroxytetrahydrofuran, a derivative of “3-Furanol, tetrahydro-5,5-dimethyl-”, is used as a chiral catalyst and ligand in organic synthesis .

- Methods of Application: The compound is used in its pure form or in solution, and its effectiveness as a catalyst or ligand is evaluated based on the yield and enantiomeric excess of the reaction .

- Results or Outcomes: The use of (S)- (+)-3-Hydroxytetrahydrofuran has been found to improve the efficiency and selectivity of various organic reactions .

Application in Maillard Reaction

- Scientific Field: Food Chemistry .

- Summary of the Application: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®), a derivative of “3-Furanol, tetrahydro-5,5-dimethyl-”, is a product of the Maillard reaction . The Maillard reaction is a complex series of chemical reactions between an amino acid and a reducing sugar, usually requiring heat .

- Methods of Application: HDMF is formed by addition of a C1 fragment, derived from glycine by Strecker degradation, to a diketose derived from a C5 carbohydrate .

- Results or Outcomes: HDMF and its derivatives are important aroma chemicals and are considered key flavor compounds in many fruits . Due to their attractive sensory properties, they are highly appreciated by the food industry .

Safety And Hazards

3-Furanol, tetrahydro-5,5-dimethyl- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

5,5-dimethyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-5(7)4-8-6/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEYEQCMWJLKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952307 | |

| Record name | 5,5-Dimethyloxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Furanol, tetrahydro-5,5-dimethyl- | |

CAS RN |

29848-46-2 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethyloxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDRO-5,5-DIMETHYL-3-FURANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKK0O3OM3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1294710.png)

![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)